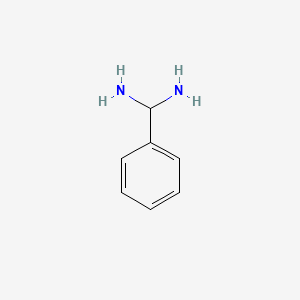
Diaminophenylmethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diaminophenylmethane is typically synthesized through the condensation reaction of aniline with formaldehyde. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under controlled temperature conditions . The general reaction scheme is as follows:
2C6H5NH2+CH2O→(C6H4NH2)2CH2+H2O
In this reaction, two molecules of aniline react with one molecule of formaldehyde to form this compound and water as a byproduct.
Industrial Production Methods
On an industrial scale, the production of this compound involves the same basic reaction but is optimized for higher yields and purity. The process typically involves the use of continuous reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration . The product is then purified through distillation or recrystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Diaminophenylmethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo electrophilic substitution reactions due to the presence of amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
Diaminophenylmethane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various polymers and resins.
Biology: Studied for its potential use in drug delivery systems and as a cross-linking agent in biomaterials.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Widely used in the production of polyurethane foams, epoxy resins, and adhesives.
Mécanisme D'action
The mechanism of action of diaminophenylmethane involves its ability to act as a bidentate ligand, forming hydrogen bonds with its amine hydrogen atoms. This property allows it to participate in various non-covalent interactions, making it useful in the formation of complex polymer structures . The molecular targets and pathways involved include interactions with other aromatic compounds and the formation of stable polymer networks.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diaminodiphenylmethane: Similar in structure but with different substituents.
Diaminotriphenylmethane: Contains an additional phenyl group, leading to different properties and applications.
Diaminodiphenylsulfone: Contains a sulfone group, which imparts different chemical properties.
Uniqueness
Diaminophenylmethane is unique due to its specific structure, which allows it to act as a versatile building block in the synthesis of various polymers and resins. Its ability to form stable hydrogen bonds and participate in non-covalent interactions makes it particularly valuable in the production of high-performance materials .
Propriétés
Numéro CAS |
4463-43-8 |
|---|---|
Formule moléculaire |
C7H10N2 |
Poids moléculaire |
122.17 g/mol |
Nom IUPAC |
phenylmethanediamine |
InChI |
InChI=1S/C7H10N2/c8-7(9)6-4-2-1-3-5-6/h1-5,7H,8-9H2 |
Clé InChI |
DYFXGORUJGZJCA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


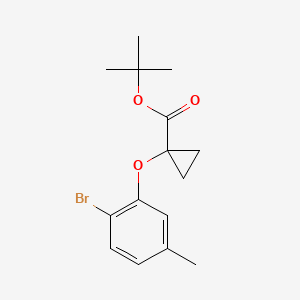
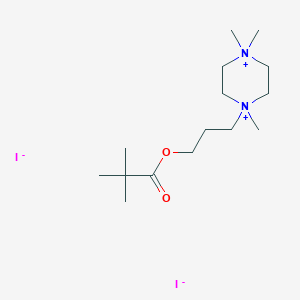
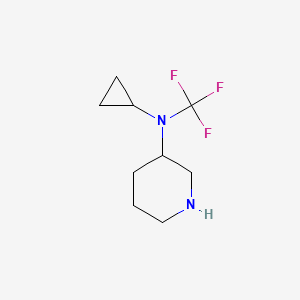
![tert-Butyl 3-(5-(3-cyano-6-hydroxypyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13970991.png)
![1-[3-(Methyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine](/img/structure/B13970997.png)
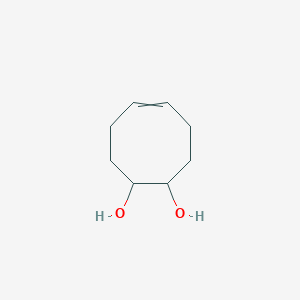
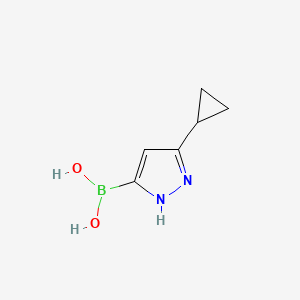
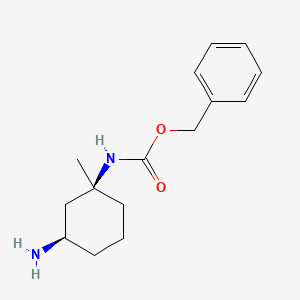

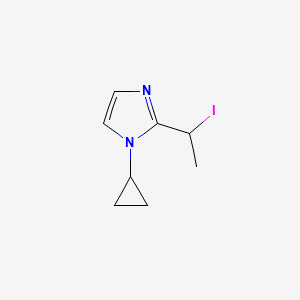
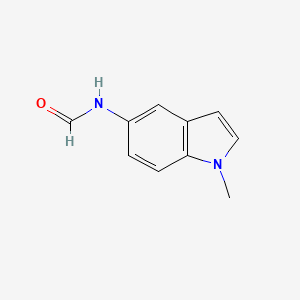
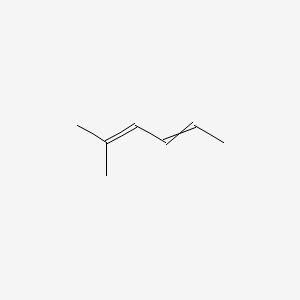
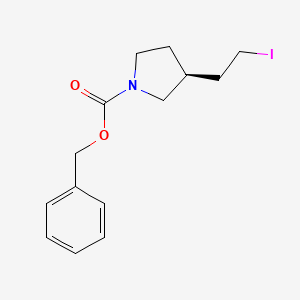
![2H-[1,3]Dioxolo[4,5-d]pyrimidine](/img/structure/B13971070.png)
